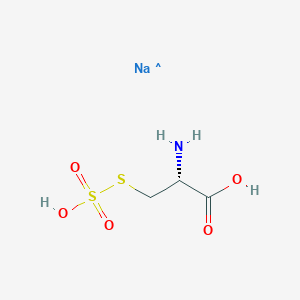S-Sulfo-L-cysteine sodium salt
CAS No.:
Cat. No.: VC14478058
Molecular Formula: C3H7NNaO5S2
Molecular Weight: 224.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C3H7NNaO5S2 |
|---|---|
| Molecular Weight | 224.2 g/mol |
| Standard InChI | InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/t2-;/m0./s1 |
| Standard InChI Key | LIVOGEMTYCNQAV-DKWTVANSSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)SS(=O)(=O)O.[Na] |
| Canonical SMILES | C(C(C(=O)O)N)SS(=O)(=O)O.[Na] |
Introduction
Chemical Identity and Nomenclature
Systematic and Common Names
S-Sulfo-L-cysteine sodium salt is systematically named sodium (R)-S-(2-amino-2-carboxyethyl) sulfurothioate . Alternative designations include:
The compound’s CAS registry numbers—18434-87-2 (anhydrous) and 7381-67-1 (hydrated form)—reflect slight variations in its molecular composition due to hydration states . Discrepancies in reported molecular weights (201.22 vs. 223.2 g/mol) arise from whether the calculation includes sodium or water molecules .
Molecular Formula and Structural Representation
The anhydrous form has the molecular formula , while the hydrated variant may include additional water molecules . Its SMILES notation, , highlights the chiral center (R-configuration), carboxylate group, and sulfated thiol moiety .
Table 1: Key Identifiers of S-Sulfo-L-Cysteine Sodium Salt
| Property | Value | Source |
|---|---|---|
| CAS Number (Anhydrous) | 18434-87-2 | |
| CAS Number (Hydrated) | 7381-67-1 | |
| Molecular Formula | ||
| Molecular Weight | 223.2 g/mol | |
| IUPAC Name | Sodium (R)-S-(2-amino-2-carboxyethyl) sulfurothioate |
Structural and Physicochemical Properties
Thermal and Solubility Characteristics
S-Sulfo-L-cysteine sodium salt melts at 184–185°C , with a predicted density of . It exhibits high aqueous solubility (20 mg/mL in water), forming clear, colorless solutions . The compound’s acidity is pronounced, with a predicted of -4.49, attributable to the strongly electron-withdrawing sulfonate group .
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 184–185°C | |
| Density | ||
| Solubility (Water) | 20 mg/mL | |
| -4.49 | ||
| Storage Conditions | -20°C, protected from moisture |
Synthesis and Production
Industrial and Laboratory Availability
Commercial suppliers like LGC Standards offer the compound as a custom synthesis product, requiring advance requests and regulatory documentation due to its controlled status . Purity levels typically range around 85%, with residual moisture or solvents accounting for the remainder .
Biological Activity and Mechanisms
Interaction with NMDA Receptors
S-Sulfo-L-cysteine sodium salt acts as an NMDA receptor ligand, mimicking glutamate’s role in excitatory neurotransmission . By binding to the glutamate site, it induces cation influx (Ca, Na), leading to neuronal depolarization and, at high concentrations, excitotoxic cell death . This property makes it invaluable for modeling stroke and neurodegenerative diseases in vitro.
Role in Neuropathology Research
The compound is extensively used to study:
-
Excitotoxicity: Prolonged receptor activation causes mitochondrial dysfunction and reactive oxygen species (ROS) production, mirroring pathways in Alzheimer’s and Parkinson’s diseases .
-
Ischemic Stroke: Mimicking glutamate surges post-ischemia, it helps identify neuroprotective agents .
-
Schizophrenia and Epilepsy: Its ability to modulate synaptic plasticity informs research on neurotransmitter imbalances .
Applications in Biomedical Research
Preclinical Disease Models
Studies employing this compound have elucidated:
-
Neurodegeneration: Dose-dependent neuronal death in cortical cultures, reversible by NMDA antagonists like MK-801 .
-
Blood-Brain Barrier (BBB) Permeability: Radiolabeled derivatives assess BBB integrity in trauma or infection models .
Drug Discovery and Screening
Pharmaceutical screens utilize S-sulfo-L-cysteine to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume